molecular formula C13H13NO2S B11684552 3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)pentane-2,4-dione CAS No. 64288-87-5

3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)pentane-2,4-dione

Cat. No.: B11684552
CAS No.: 64288-87-5
M. Wt: 247.31 g/mol
InChI Key: YOVIMCRIWSEEKH-UHFFFAOYSA-N
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Description

3-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)pentane-2,4-dione is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)pentane-2,4-dione typically involves the condensation of 3-methyl-2,3-dihydro-1,3-benzothiazole with pentane-2,4-dione. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated control systems.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)pentane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2,3-dihydro-1,3-benzothiazole
  • 2,3-Dihydro-3-methyl-2-(3-methyl-3H-benzothiazol-2-ylidene)benzothiazole
  • 3-Methyl-2-benzothiazolinone hydrazone

Uniqueness

3-(3-Methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)pentane-2,4-dione is unique due to its specific structure, which combines the benzothiazole ring with a pentane-2,4-dione moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

64288-87-5

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

3-(3-methyl-1,3-benzothiazol-2-ylidene)pentane-2,4-dione

InChI

InChI=1S/C13H13NO2S/c1-8(15)12(9(2)16)13-14(3)10-6-4-5-7-11(10)17-13/h4-7H,1-3H3

InChI Key

YOVIMCRIWSEEKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C1N(C2=CC=CC=C2S1)C)C(=O)C

Origin of Product

United States

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